molecular formula C4H6Cl2N2O B2740274 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride CAS No. 2402839-77-2

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride

Cat. No.: B2740274
CAS No.: 2402839-77-2
M. Wt: 169.01
InChI Key: LZNKYDZQJPCPDM-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chlorine atom at the third position, a methyl group at the second position, and a hydrochloride salt form, which enhances its solubility and stability.

Mechanism of Action

Target of Action

The primary targets of AT14035 are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

AT14035 interacts with its targets through a mechanism that involves molecular docking . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole-bearing compounds, such as at14035, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its potent antileishmanial and antimalarial activities .

Result of Action

The result of AT14035’s action is the inhibition of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

It is known that the efficacy of existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-2-methyl-1H-pyrazole and hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Common solvents used include ethanol or methanol.

    Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the hydrochloride ion, resulting in the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-pyrazol-5-one: Lacks the methyl group at the second position.

    2-Methyl-1H-pyrazol-5-one: Lacks the chlorine atom at the third position.

    3-Methyl-1H-pyrazol-5-one: Lacks the chlorine atom and has a different substitution pattern.

Uniqueness

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the hydrochloride salt form, makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-2-methyl-1H-pyrazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O.ClH/c1-7-3(5)2-4(8)6-7;/h2H,1H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNKYDZQJPCPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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